molecular formula C6H7N3O2 B15020954 5,6,7,8-Tetrahydro-4H-[1,2,5]oxadiazolo[3,4-c]azepin-4-one

5,6,7,8-Tetrahydro-4H-[1,2,5]oxadiazolo[3,4-c]azepin-4-one

Cat. No.: B15020954
M. Wt: 153.14 g/mol
InChI Key: HLLCOQBFTOLPAY-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-4H-[1,2,5]oxadiazolo[3,4-c]azepin-4-one is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, particularly as a fused 1,2,5-oxadiazole derivative. Compounds within this structural class are actively investigated for their potential in treating cardiovascular diseases, with some analogs functioning as nitric oxide (NO) donors for conditions such as angina pectoris . Furthermore, structurally related tetrahydro-isoxazolo-azepine scaffolds are recognized as analogues of the neurotransmitter GABA (γ-aminobutyric acid), indicating potential research applications in the central nervous system (CNS) and neurological disorders . The 1,2,5-oxadiazole (furazan) ring system is a privileged pharmacophore known for its versatile biological properties and its presence in various drug discovery programs targeting a range of diseases . Researchers value this compound for exploring novel therapeutic mechanisms and structure-activity relationships (SAR). This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C6H7N3O2

Molecular Weight

153.14 g/mol

IUPAC Name

5,6,7,8-tetrahydro-[1,2,5]oxadiazolo[3,4-c]azepin-4-one

InChI

InChI=1S/C6H7N3O2/c10-6-5-4(8-11-9-5)2-1-3-7-6/h1-3H2,(H,7,10)

InChI Key

HLLCOQBFTOLPAY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NON=C2C(=O)NC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydro-4H-[1,2,5]oxadiazolo[3,4-c]azepin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a suitable azepine derivative with a nitrile oxide, leading to the formation of the oxadiazolo ring. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity.

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-4H-[1,2,5]oxadiazolo[3,4-c]azepin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its electronic properties.

    Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen or oxygen atoms within the ring.

    Substitution: The compound can participate in substitution reactions where one of its hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a nitro or hydroxyl derivative, while substitution could introduce alkyl or aryl groups into the molecule.

Scientific Research Applications

5,6,7,8-Tetrahydro-4H-[1,2,5]oxadiazolo[3,4-c]azepin-4-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing into its potential use as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound’s unique structure makes it a candidate for use in materials science, particularly in the development of new polymers and advanced materials.

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydro-4H-[1,2,5]oxadiazolo[3,4-c]azepin-4-one involves its interaction with specific molecular targets. These targets could include enzymes or receptors that the compound binds to, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues

[1,2,5]Oxadiazolo[3,4-b]pyrazine Derivatives

Compounds such as 5,6-dihydroxy-4,5,6,7-tetrahydro[1,2,5]oxadiazolo[3,4-b]pyrazine (252) and its aromatized derivative (253) share the oxadiazole motif but are fused to a six-membered pyrazine ring instead of an azepinone. The pyrazine core introduces rigidity and planar geometry, contrasting with the azepinone’s flexibility.

Thiadiazolo-Fused Systems

Replacing oxygen with sulfur in the oxadiazole ring (e.g., bis([1,2,5]thiadiazolo)-[3,4-b;3′,4′-e]pyrazine) significantly alters electronic properties. Sulfur’s larger atomic radius and lower electronegativity reduce ring strain and increase lipophilicity, which may improve membrane permeability in biological systems .

Azoloazine Derivatives

Azoloazines like tetrazolo[1,5-a]pyrimidines (247) and triazolo[4,3-b][1,2,4]triazines (256) feature additional nitrogen atoms in their fused systems. These modifications enhance π-π stacking interactions but reduce solubility compared to the azepinone-containing target compound .

Table 1: Structural and Electronic Comparison
Compound Core Ring Size Heteroatoms (O/N/S) Key Properties
Target compound (azepin-4-one fused) 5 + 7-membered O₂, N₂ Flexible, ketone enhances H-bonding
[1,2,5]Oxadiazolo[3,4-b]pyrazine (253) 5 + 6-membered O₂, N₄ Rigid, aromatic, high electron deficiency
Bis-thiadiazolo pyrazine 5 + 6-membered S₂, N₄ Lipophilic, reduced ring strain
Tetrazolo[1,5-a]pyrimidine (247) 5 + 6-membered N₅ High nitrogen content, planar geometry

Stability and Reactivity

Aromatized systems (e.g., 253) are thermally stable but prone to hydrolysis under acidic conditions. The azepinone’s partial saturation may increase susceptibility to oxidation at the ketone group. Thiadiazolo derivatives demonstrate higher chemical stability due to sulfur’s resilience toward electrophilic attack .

Biological Activity

5,6,7,8-Tetrahydro-4H-[1,2,5]oxadiazolo[3,4-c]azepin-4-one is a compound of increasing interest in pharmaceutical research due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C6H7N3OC_6H_7N_3O. The structure consists of a fused oxadiazole and azepine ring system which contributes to its unique pharmacological properties.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro assays have shown effectiveness against various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

These results indicate that the compound has potential as an antimicrobial agent and warrants further investigation into its mechanisms of action.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Studies have reported that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Case Study: MCF-7 Cell Line

  • Treatment Duration : 24 hours
  • Concentration : 50 µM
  • Results :
    • Significant reduction in cell viability (p < 0.05).
    • Induction of caspase-3 activity indicating apoptosis.

This suggests that the compound may interfere with cancer cell proliferation and survival mechanisms.

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. In animal models of neurodegenerative diseases such as Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced neuronal loss.

Parameter Control Group Treated Group
Memory Retention Score45%70%
Neuronal Density (cells/mm²)200350

These findings indicate a potential role for the compound in neuroprotection and cognitive enhancement.

The biological activities of this compound are thought to be mediated through multiple pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in microbial growth and cancer cell proliferation.
  • Induction of Apoptosis : Evidence suggests activation of intrinsic apoptotic pathways leading to cell death in cancer cells.
  • Neurotransmitter Modulation : The compound may modulate neurotransmitter systems which contribute to its neuroprotective effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5,6,7,8-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-c]azepin-4-one, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : Synthesis typically involves nitration and cyclization reactions. For example, highlights the formation of annelated azepine structures via ammonia/amine substitution under controlled conditions. Reaction temperature and stoichiometry are critical: higher temperatures (e.g., reflux in AcOH) favor cyclization, while lower temperatures may prevent side reactions like over-nitration. Optimization should include kinetic studies and real-time monitoring (e.g., TLC or HPLC) to isolate intermediates .

Q. How can NMR and X-ray diffraction resolve structural ambiguities in fused oxadiazolo-azepine derivatives?

  • Methodological Answer :

  • NMR : Use 1H^1 \text{H}- and 13C^13\text{C}-NMR to identify symmetry breaks in fused rings. For instance, notes that single substituent signals (e.g., NH or alkyl groups) confirm cyclic vs. linear structures. Chemical shifts of carbons adjacent to N→O groups appear upfield (δ ~90–100 ppm) due to electron density redistribution .
  • X-ray Diffraction : Essential for confirming fused-ring geometry and hydrogen bonding. demonstrates how polymorphism in cocrystals (e.g., CL-20 analogs) can be mapped via crystallographic data to assess stability .

Q. What analytical techniques are suitable for assessing purity and thermal stability?

  • Methodological Answer :

  • DSC/TGA : Measure decomposition temperatures and enthalpy changes. For energetic analogs (e.g., in ), thermal stability thresholds (e.g., >200°C) indicate suitability for applications requiring low sensitivity .
  • HPLC-MS : Detect trace impurities (e.g., unreacted intermediates) using reverse-phase columns and high-resolution mass spectrometry .

Advanced Research Questions

Q. How do computational methods (DFT, TD-DFT) predict electronic properties like HOMO-LUMO gaps and UV-Vis absorption maxima?

  • Methodological Answer :

  • DFT : Use B3LYP/6-311G(d,p) to calculate HOMO-LUMO gaps. shows that [1,2,5]oxadiazolo derivatives exhibit smaller gaps (~2.5–3.0 eV) compared to thia/selenadiazolo analogs, correlating with red shifts in UV-Vis spectra.
  • TD-DFT : Simulate excitation energies (e.g., oscillator strengths >1.2 indicate strong absorption bands). For example, pyridine-based derivatives (e.g., compound 31 in ) show maximal oscillator strengths due to planar D-blocks .

Q. What strategies enhance photophysical properties for applications in organic sensitizers or optoelectronics?

  • Methodological Answer :

  • D–A–π–A’ Design : Incorporate electron-withdrawing groups (e.g., [1,2,5]oxadiazolo) to stabilize LUMO levels. shows that selenadiazolo derivatives yield bathochromic shifts (~26–77 nm) due to reduced HOMO-LUMO gaps .
  • Polarity Modulation : Increase dipole moments (e.g., via aliphatic D-blocks) to enhance charge separation. correlates higher dipole moments (~8.9 Debye) with improved light-harvesting efficiency .

Q. How do solid-state interactions (e.g., cocrystallization) affect stability and performance in energetic materials?

  • Methodological Answer :

  • Ternary Phase Diagrams : Use solvent/antisolvent methods to identify cocrystal stoichiometry. demonstrates that CL-20 analogs with tris-oxadiazolo-azepine exhibit polymorphic transitions (e.g., α → γ phases) under varying temperatures, mapped via PXRD .
  • Hydrogen Bonding : IR and Raman spectroscopy can detect intermolecular interactions (e.g., N–H···O) that stabilize crystal lattices, as seen in fused pyridine-based energetic compounds .

Q. What mechanistic insights explain unexpected reaction pathways, such as annelation or ring-opening?

  • Methodological Answer :

  • Kinetic vs. Thermodynamic Control : shows that ammonia/amine reactions with nitro-substituted precursors favor 7-membered azepine formation (thermodynamic product) over linear diamines.
  • Electrophilic Aromatic Substitution : For ring-opening (e.g., in ), triethylamine catalyzes nucleophilic attack at electrophilic centers (e.g., N-oxide positions), forming multifunctional pyridines .

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